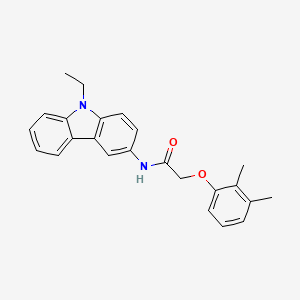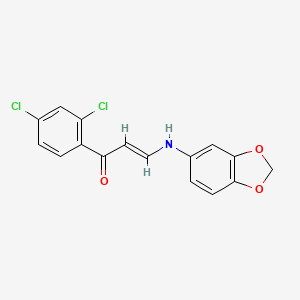![molecular formula C18H26Cl2N2S B4768171 N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4768171.png)
N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea, also known as DCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCT belongs to the class of compounds known as thioureas, which are widely used as catalysts in various chemical reactions. In recent years, DCT has emerged as a promising compound for its potential use in the field of pharmacology and medicine.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea is believed to involve the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. For example, N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as HDACs, carbonic anhydrases, and cholinesterases. It has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways. In addition, N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways. This makes it a valuable tool for studying the role of these enzymes and pathways in various diseases. However, one of the limitations of using N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea. One area of research is the development of more potent and selective analogs of N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea for use as therapeutic agents. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea in vivo, which may provide valuable information on its potential use in humans. In addition, further studies are needed to elucidate the mechanisms of action of N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea and its potential applications in various diseases.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2S/c1-4-18(2,3)12-8-10-13(11-9-12)21-17(23)22-15-7-5-6-14(19)16(15)20/h5-7,12-13H,4,8-11H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYVBUHNCCQEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-fluorophenyl)thiourea](/img/structure/B4768098.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4768104.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4768108.png)
![2-[(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4768112.png)

![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(3-methylphenyl)acetamide](/img/structure/B4768151.png)
![N-ethyl-6-methoxy-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4768155.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768158.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B4768163.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide](/img/structure/B4768165.png)



![methyl 2-{3-[(2-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4768197.png)